2-Chloro-3-(3-(fluoromethyl)pyrrolidin-1-yl)pyrazine
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “2-Chloro-3-(3-(fluoromethyl)pyrrolidin-1-yl)pyrazine”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Molecular Structure Analysis
The molecular formula of “2-Chloro-3-(3-(fluoromethyl)pyrrolidin-1-yl)pyrazine” is C9H11ClFN3 . The average mass is 215.655 Da and the monoisotopic mass is 215.062546 Da .Scientific Research Applications
Drug Discovery
Pyrrolidine is a versatile scaffold for novel biologically active compounds. It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Influence on Biological Activity
The structure–activity relationship (SAR) of pyrrolidine compounds has been studied. Steric factors and physicochemical parameters of pyrrolidine can influence biological activity .
Synthetic Strategies
Pyrrolidine rings can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings can be used, such as proline derivatives .
Stereochemistry in Drug Design
The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s worth noting that pyrrolidine-based compounds have been used in the treatment of various diseases, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It’s worth noting that the physicochemical parameters of a compound can be modified to obtain the best results for drug candidates .
properties
IUPAC Name |
2-chloro-3-[3-(fluoromethyl)pyrrolidin-1-yl]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN3/c10-8-9(13-3-2-12-8)14-4-1-7(5-11)6-14/h2-3,7H,1,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTZJBMOMKYHGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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